N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-6(15)7-2-4-8(5-3-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMTVMHMUEWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179304 | |
| Record name | Acetanilide, 4'-acetyl-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24568-13-6 | |
| Record name | N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24568-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 4'-acetyl-2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024568136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24568-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-acetyl-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(4-acetylphenyl)-2,2,2-trifluoroacetamide" CAS number
An In-Depth Technical Guide to N-(4-acetylphenyl)-2,2,2-trifluoroacetamide: Synthesis, Properties, and Applications in Chemical Synthesis
Introduction
This compound, registered under CAS number 24568-13-6, is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical research communities.[1][2] Its structure uniquely combines an acetylphenyl group with a trifluoroacetamide moiety, making it a valuable and versatile building block in organic synthesis.[3] The presence of the trifluoroacetyl group, a highly electron-withdrawing and lipophilic functional group, can profoundly influence the chemical and biological properties of molecules into which it is incorporated. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and utility as a synthetic intermediate for researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is a prerequisite for its effective application in research and development. This compound is a stable, crystalline solid at room temperature.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 24568-13-6 | [1][2] |
| Molecular Formula | C₁₀H₈F₃NO₂ | [1] |
| Molecular Weight | 231.17 g/mol | [1][2] |
| Appearance | Colorless crystals | [3] |
| Melting Point | 155 °C | [3] |
Spectroscopic Data Summary: The structure of this compound has been confirmed through various spectroscopic methods.[3]
-
¹H NMR: Key signals include a singlet for the acetyl group protons (δ 2.64), two doublets for the aromatic protons (δ 7.75 and 8.02), and a singlet for the NH proton (δ 11.82).[3]
-
¹³C NMR: The presence of the trifluoromethyl group is confirmed by a characteristic quartet signal at δ 155 (JC-F = 375 Hz).[3]
-
Infrared (IR): The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.[3]
Synthesis Protocol and Mechanistic Insight
The synthesis of this compound is a straightforward and high-yielding procedure, making it an accessible building block for further synthetic elaborations.[3]
Experimental Protocol: Synthesis of this compound
This protocol is based on the acylation of p-aminoacetophenone with trifluoroacetic acid.[3]
Materials:
-
p-Aminoacetophenone (1.0 eq)
-
Trifluoroacetic acid (TFA) (excess)
-
p-Xylene (solvent)
-
Ethyl acetate (AcOEt)
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of p-aminoacetophenone (1.0 eq) in p-xylene is prepared in a round-bottom flask equipped with a reflux condenser.
-
An excess amount of trifluoroacetic acid (TFA) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess TFA are removed under reduced pressure (rotary evaporation).
-
The resulting residue is purified by column chromatography on silica gel.
-
The column is eluted with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v).
-
Fractions containing the desired product are collected and combined.
-
The solvent is evaporated from the combined fractions to yield this compound as colorless crystals (reported yield: 95%).[3]
Causality and Self-Validation: The use of excess TFA drives the N-acylation reaction to completion. p-Xylene is chosen as a high-boiling solvent to facilitate the reaction, which requires heating. The purification via silica gel chromatography is a standard and effective method to separate the highly polar product from the less polar starting material and any non-polar byproducts. The identity and purity of the final product are validated by its melting point and spectroscopic data (NMR, IR), which should match the reported values.[3]
Caption: Synthesis workflow for this compound.
Applications as a Versatile Synthetic Intermediate
The true value of this compound lies in its utility as a versatile building block. The presence of the acetyl group and the trifluoroacetamide moiety provides two distinct reactive handles for further chemical modification. A prime example is its conversion to N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide, a key intermediate for synthesizing a variety of heterocyclic compounds.[4]
The acetyl group's α-methyl protons can be readily halogenated, typically via bromination, to install a reactive electrophilic site. This bromoacetyl derivative can then react with various nucleophiles, such as thioamides or heterocyclic amines, to construct more complex molecular architectures.[4] This two-step process highlights the compound's strategic importance in synthetic roadmaps.
Caption: Synthetic utility as an intermediate for heterocyclic synthesis.
Relevance in Medicinal Chemistry and Drug Discovery
While specific biological activities for this compound itself are not extensively documented, its structural components are prevalent in medicinal chemistry.
-
Acetamide Moiety: The acetamide functional group is a common feature in numerous clinically approved drugs, contributing to a wide range of therapeutic activities, including anti-inflammatory, antiviral, and enzyme inhibition properties.[5]
-
Trifluoroacetamide Group: The trifluoroacetyl group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature increases the acidity of the N-H proton, which can be exploited in synthesis, for instance, as a protecting group in solid-phase peptide synthesis or as a substrate for site-specific methylation.[6] Furthermore, the incorporation of fluorine atoms often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates. The synthesis of fluorinated molecules is of huge interest for pharmaceuticals and agrochemicals.[3]
Therefore, this compound serves as a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs. Its derivatives have been investigated as potential inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia or as P2Y14R antagonists for inflammatory diseases, underscoring the potential of this chemical scaffold.[7]
Caption: Conceptual role in medicinal chemistry and drug discovery.
Conclusion
This compound is more than a mere chemical entry in a catalog; it is a strategically designed building block that offers synthetic chemists a reliable and high-yielding starting point for complex molecular synthesis. Its well-defined physicochemical properties, straightforward synthesis, and demonstrated utility as a precursor to functionalized intermediates make it a valuable tool in both academic and industrial research, particularly in the fields of materials science, agrochemicals, and pharmaceutical development. The insights and protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively harness the potential of this versatile fluorinated compound.
References
-
N-(4-Acetylphenyl)-2,2,2-trifluoro-acetamide - ChemUniverse. [Link]
-
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic - Semantic Scholar. [Link]
-
Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry. [Link]
-
Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). - ResearchGate. [Link]
- Use of trifluoroacetamide for n-terminal protection - Google P
-
Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - ResearchGate. [Link]
-
Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N-(4-Acetylphenyl)-2,2,2-trifluoro-acetamide [P18699] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 7. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(4-acetylphenyl)-2,2,2-trifluoroacetamide" synthesis from 4-aminoacetophenone
An In-depth Technical Guide to the Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide from 4-aminoacetophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The document details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, and discusses the critical scientific principles that govern the procedural choices. Intended for researchers, scientists, and drug development professionals, this guide emphasizes experimental causality, self-validating protocols through rigorous analytical characterization, and authoritative scientific grounding.
Introduction: The Significance of Trifluoroacetamides
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoroacetamide moiety serves as a critical synthon for introducing this valued functional group. This compound is a versatile building block, featuring multiple reactive sites that allow for further chemical elaboration into more complex heterocyclic structures.[1] Its synthesis via the direct trifluoroacetylation of 4-aminoacetophenone is a fundamental and efficient transformation, providing a reliable route to this important intermediate.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from 4-aminoacetophenone is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic amino group of 4-aminoacetophenone on the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA).
The key mechanistic steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the carbonyl carbon of the trifluoroacetylating agent. The strong electron-withdrawing effect of the adjacent CF₃ group renders this carbon exceptionally electrophilic, facilitating the attack.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the most stable leaving group. In the case of TFAA, the leaving group is a trifluoroacetate anion. When using TFA under reflux conditions, a molecule of water is eliminated in a condensation reaction.
-
Deprotonation: A final deprotonation step, often facilitated by a mild base or another molecule of the starting amine, yields the neutral trifluoroacetamide product and a byproduct (e.g., trifluoroacetic acid). When a base like pyridine is used, it serves to neutralize the acidic byproduct, driving the equilibrium towards the product.[2][3]
Caption: Figure 1: Mechanism of Trifluoroacetylation.
Experimental Protocol & Workflow
The following protocol is based on established literature methods and provides a reliable procedure for the synthesis of this compound.[1]
Materials and Equipment
-
Reagents:
-
4-Aminoacetophenone (C₈H₉NO, MW: 135.16 g/mol )
-
Trifluoroacetic acid (TFA, C₂HF₃O₂, MW: 114.02 g/mol )
-
p-Xylene (C₈H₁₀, MW: 106.16 g/mol )
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
TLC plates and chamber
-
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-aminoacetophenone (1.0 eq). Add p-xylene as the solvent (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add an excess amount of trifluoroacetic acid (TFA) (approx. 3.0-5.0 eq) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water to precipitate the crude product. An alternative is to remove the solvent under reduced pressure and proceed with a liquid-liquid extraction.
-
For extraction: Dilute the residue with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess TFA), and finally with brine.[4]
-
-
Isolation:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.
-
Caption: Figure 2: Experimental Workflow Diagram.
Data Presentation & Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Summary of Reaction Parameters and Results
| Parameter | Value / Description | Rationale / Reference |
| Starting Material | 4-Aminoacetophenone | Commercially available aromatic amine.[5] |
| Reagent | Trifluoroacetic Acid (TFA) | Potent and readily available trifluoroacetylating agent.[1] |
| Stoichiometry | 1.0 eq. Amine : 3.0-5.0 eq. TFA | Excess acid drives the reaction to completion.[1] |
| Solvent | p-Xylene | High boiling point suitable for reflux conditions.[1] |
| Temperature | Reflux (~138 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 4 - 6 hours | Typical duration for completion as monitored by TLC. |
| Typical Yield | > 85% | High-yielding transformation. |
| Appearance | White to off-white solid | Expected physical state of the purified product. |
Expected Analytical Data
The following data are consistent with the structure of this compound.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.82 (s, 1H, -NH-)
-
δ 8.02 (d, J = 10 Hz, 2H, Ar-H)
-
δ 7.75 (d, J = 10 Hz, 2H, Ar-H)
-
δ 2.64 (s, 3H, -COCH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 197.4 (C=O, ketone)
-
δ 155.0 (q, J(C-F) = 37.5 Hz, C=O, amide)
-
δ 142.5, 133.0, 129.8, 118.6 (Ar-C)
-
δ 115.8 (q, J(C-F) = 288 Hz, -CF₃)
-
δ 27.2 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3302 (N-H stretch)
-
1748 (C=O stretch, amide)
-
1671 (C=O stretch, ketone)
-
~1100-1200 (C-F stretches)
-
-
Mass Spectrometry (EI-MS):
-
m/z: 231 [M]⁺
-
Discussion: Scientific Integrity and Rationale
Causality Behind Experimental Choices
-
Choice of Trifluoroacetylating Agent: Trifluoroacetic acid is an effective and economical choice for this transformation. The powerful inductive effect of the CF₃ group makes the carbonyl carbon highly susceptible to nucleophilic attack, more so than in acetic acid. For reactions under milder conditions (e.g., room temperature), the more reactive trifluoroacetic anhydride (TFAA) is often preferred, typically with a non-nucleophilic base like triethylamine or a catalytic amount of a nucleophilic catalyst like DMAP in a solvent such as DCM.
-
Solvent Selection: The use of a high-boiling, non-polar solvent like p-xylene is ideal for driving the condensation reaction with TFA, which requires elevated temperatures to facilitate the removal of water. For reactions with TFAA, aprotic solvents like DCM, THF, or ethyl acetate are suitable as they do not interfere with the highly reactive anhydride.
-
Work-up Strategy: The aqueous work-up is a critical, self-validating system. The wash with saturated sodium bicarbonate is designed to quench the reaction by neutralizing any unreacted TFA. This is often visually confirmed by the cessation of CO₂ effervescence. Subsequent washes with water and brine serve to remove water-soluble impurities and salts, ensuring the isolated organic layer is clean before the final drying and solvent removal steps.
A Self-Validating Protocol
This protocol is inherently self-validating through the clear and distinct analytical signatures of the product compared to the starting material.
-
Spectroscopic Transformation: The success of the reaction is unequivocally confirmed by comparing the spectra of the starting material and the product. In the ¹H NMR, the disappearance of the broad -NH₂ signal of 4-aminoacetophenone and the appearance of the sharp -NH- singlet at a significantly downfield shift (~11.8 ppm) is a primary indicator.
-
Definitive Signals: The presence of the trifluoromethyl group is definitively confirmed by the characteristic quartet in the ¹³C NMR spectrum, a result of C-F coupling. This signal is absent in the starting material.
-
Purity Assessment: The purity of the final product is assessed by the sharpness of its melting point and the absence of impurity signals in the NMR spectra. A clean baseline and correct integration ratios in the ¹H NMR are strong indicators of high purity.
By understanding the rationale behind each step and utilizing the prescribed analytical methods, researchers can confidently execute this synthesis and validate the integrity of the resulting this compound.
References
-
Al-Tel, T. H. (2011). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 6(3), 345-350. Available at: [Link]
-
Doubtnut. (2020, January 18). What is the role of pyridine in the acylation reaction of amines? [Video]. YouTube. Available at: [Link]
-
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. Available at: [Link]
Sources
- 1. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to N-(4-acetylphenyl)-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, a key building block in contemporary medicinal chemistry. The strategic incorporation of the trifluoroacetamide moiety offers significant advantages in modulating the physicochemical and pharmacological properties of lead compounds. This document details a robust synthetic protocol, thorough analytical characterization, and explores its applications as a versatile intermediate in the development of novel therapeutics. The content is structured to provide both foundational knowledge and practical insights for researchers in drug discovery and development.
Introduction: The Strategic Importance of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group (CF3), in particular, is a common feature in many modern pharmaceuticals due to its strong electron-withdrawing nature and lipophilicity.[2] The trifluoroacetamide functional group, as present in this compound, serves as a valuable synthon for introducing this critical moiety and as a stable amide linkage in more complex molecules. This guide will delve into the specifics of this compound, providing a technical resource for its synthesis, analysis, and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 24568-13-6 | [3] |
| Molecular Formula | C₁₀H₈F₃NO₂ | [3] |
| Molecular Weight | 231.17 g/mol | [3] |
| Appearance | Colorless crystals | [4] |
| Melting Point | 155 °C | [4] |
Synthesis of this compound
The synthesis of this compound is readily achieved through the acylation of 4-aminoacetophenone with a trifluoroacetylating agent. A reliable and high-yielding protocol involves the reaction with trifluoroacetic acid (TFA).
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is adapted from a reported synthesis with a high yield.[4]
Materials and Equipment:
-
4-Aminoacetophenone
-
Trifluoroacetic acid (TFA)
-
p-Xylene
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Round-bottom flask equipped with a reflux condenser
-
Oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-aminoacetophenone (3 mmol).
-
Add p-xylene (10 mL) to the flask.
-
Carefully add trifluoroacetic acid (6 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath under reflux for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (p-xylene) under reduced pressure using a rotary evaporator.
-
The resulting residue is then purified by column chromatography on silica gel.
-
Elute the column with a mixture of ethyl acetate and n-hexane (1:4 v/v).
-
Combine the fractions containing the desired product and evaporate the solvent to afford this compound as colorless crystals.
Expected Yield: 95%[4]
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (CDCl₃): [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.82 | s | 1H | N-H (Amide) |
| 8.02 | d, J = 10 Hz | 2H | Ar-H (ortho to acetyl) |
| 7.75 | d, J = 10 Hz | 2H | Ar-H (ortho to amide) |
| 2.64 | s | 3H | C(=O)CH ₃ |
¹³C NMR (CDCl₃): [4]
| Chemical Shift (δ) ppm | Assignment |
| 198.0 | C =O (Ketone) |
| 155.1 (q) | C =O (Amide) |
| 139.4 | Ar-C (quaternary, attached to acetyl) |
| 134.6 | Ar-C (quaternary, attached to amide) |
| 129.8 | Ar-C H (ortho to acetyl) |
| 116.6 | Ar-C H (ortho to amide) |
| 114.7, 112.0 | C F₃ (quartet due to C-F coupling) |
| 26.5 | C(=O)C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
IR (KBr, cm⁻¹): [4]
| Wavenumber (cm⁻¹) | Assignment |
| 3302 | N-H stretching |
| 1748 | C=O stretching (trifluoroacetamide) |
| 1671 | C=O stretching (ketone) |
The distinct carbonyl stretching frequencies are indicative of the two different carbonyl environments in the molecule. The electron-withdrawing trifluoromethyl group increases the stretching frequency of the amide carbonyl compared to a typical amide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
MS (EI): The molecular ion peak (M⁺) is observed at m/z 231.00, which corresponds to the molecular weight of the compound.[4]
Caption: Plausible mass spectrometry fragmentation pathway.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a reactive acetyl group and a stable trifluoroacetamide moiety allows for diverse chemical modifications.
Role as a Versatile Building Block
The acetyl group can be readily transformed into other functional groups or used as a handle for coupling reactions. For instance, it can undergo condensation reactions to form Schiff bases or be a precursor for the synthesis of heterocyclic rings. The trifluoroacetamide group, while generally stable, can also be hydrolyzed under certain conditions to reveal a primary amine, making it a useful protecting group in multi-step syntheses.[5]
Potential as a Precursor for Kinase Inhibitors
The 4-acetylphenyl motif is found in the structure of several kinase inhibitors.[6][7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of novel kinase inhibitors often involves the modification of core scaffolds, and this compound provides a readily accessible starting material for the elaboration of such scaffolds. The trifluoroacetamide group can influence the binding of the molecule to the kinase active site and improve its pharmacokinetic properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.
Hazard Identification (based on 2,2,2-trifluoroacetamide): [8]
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the presence of two key functional moieties make it an attractive starting material for the creation of diverse chemical libraries. The trifluoroacetamide group, in particular, offers a strategic tool for fine-tuning the properties of drug candidates. This technical guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this important chemical entity in their pursuit of novel therapeutics.
References
-
Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. (2012). Arabian Journal of Chemistry. [Link]
-
Synthesis of N‐(4‐acetylphenyl)acetamide 61. - ResearchGate. (n.d.). Retrieved from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). Molecules. [Link]
-
Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. (2020). Journal of Heterocyclic Chemistry. [Link]
-
Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. (2015). Magnetic Resonance in Chemistry. [Link]
-
Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. (n.d.). NIST WebBook. [Link]
-
In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. (2017). The AAPS Journal. [Link]
-
Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2018). Journal of Medicinal Chemistry. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules. [Link]
-
Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. (2011). Agilent. [Link]
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2013). Journal of Chromatographic Science. [Link]
-
FTIR spectrum N-(4-nitrophenyl) acetamide. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]
-
Other Protein Kinase Inhibitors. (n.d.). Otava Chemicals. [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). International Journal of Molecular Sciences. [Link]
-
HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. (2014). Analytical and Bioanalytical Chemistry. [Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology. [Link]
-
Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. (2023). Pharmaceutics. [Link]
-
Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. (2023). The Journal of Organic Chemistry. [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2022). Antibiotics. [Link]
-
Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. (2023). ACS Publications. [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). Molecules. [Link]
-
Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. (1971). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2018). Journal of The American Society for Mass Spectrometry. [Link]
-
Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. (n.d.). Carl ROTH. [Link]
-
N -(2-Acetylphenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
N
1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. (n.d.). PubChem. [Link] -
Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]
-
How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2023). YouTube. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2016). Letters in Drug Design & Discovery. [Link]
-
Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). RSC Advances. [Link]
-
N-(4-Acetylphenyl)acetamide. (n.d.). ATB. [Link]
-
Trifluoroacetamide. (n.d.). PubChem. [Link]
-
13C NMR Spectroscopy. (n.d.). Thieme. [Link]
-
Chemical Properties of Acetamide, 2,2,2-trifluoro-N-phenyl-. (n.d.). Cheméo. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the spectral data for the compound N-(4-acetylphenyl)-2,2,2-trifluoroacetamide. Intended for researchers and professionals in drug development and chemical analysis, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the causality behind experimental choices, provides validated protocols for data acquisition, and offers expert interpretation of the spectral features. Through this comprehensive approach, we aim to equip scientists with the foundational knowledge to confidently identify and characterize this compound and its analogs.
Introduction: The Significance of this compound
This compound is a fluorinated organic compound of interest in medicinal chemistry and materials science. The presence of the trifluoroacetamide group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The acetylphenyl moiety provides a versatile handle for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for its application in any research or development pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity.
This guide will systematically explore the proton and carbon-13 NMR, IR, and mass spectral data of this compound. Each section is designed to be a self-contained module, detailing the theoretical underpinnings of the technique, a practical protocol for data acquisition, a thorough analysis of the obtained data, and an expert interpretation of the spectral features.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the prerequisite for interpreting its spectral data.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
3.1.1. The Causality Behind Experimental Choices
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The choice of a deuterated solvent is critical to avoid strong solvent signals that would obscure the analyte's signals.[1] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices, with DMSO-d₆ often being preferred for its ability to solubilize a wider range of compounds and for observing exchangeable protons like the N-H proton.
3.1.2. Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube and cap it securely.[2]
-
-
Instrumental Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (e.g., 'zg30').[2]
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 2 - 4 seconds.[2]
-
Relaxation Delay (d1): 1 - 5 seconds. A longer delay ensures more accurate integration.
-
Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.[2]
-
Temperature: 298 K (25 °C).
-
3.1.3. Data Presentation and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.82 | Singlet | 1H | N-H |
| ~8.02 | Doublet | 2H | Aromatic H (ortho to acetyl) |
| ~7.75 | Doublet | 2H | Aromatic H (ortho to trifluoroacetamido) |
| ~2.64 | Singlet | 3H | -C(O)CH₃ |
Interpretation:
-
Amide Proton (δ ~11.82): The downfield chemical shift is characteristic of an amide proton, which is deshielded by the adjacent carbonyl group and can participate in hydrogen bonding. Its appearance as a singlet indicates no coupling to adjacent protons.
-
Aromatic Protons (δ ~8.02 and ~7.75): The aromatic region shows two doublets, consistent with a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group are expected to be more deshielded and appear further downfield (δ ~8.02) compared to the protons ortho to the trifluoroacetamido group (δ ~7.75). The doublet splitting pattern arises from coupling to their respective neighboring aromatic protons.
-
Acetyl Protons (δ ~2.64): The singlet integrating to three protons is characteristic of the methyl group of the acetyl moiety. It is a singlet as there are no adjacent protons to couple with.
Figure 2: Relationship between the structure and ¹H NMR signals.
Carbon-13 (¹³C) NMR Spectroscopy
3.2.1. The Causality Behind Experimental Choices
¹³C NMR spectroscopy provides information about the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required.[2] Proton decoupling is almost always employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[3]
3.2.2. Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.[2]
-
-
Instrumental Parameters (for a 100 MHz spectrometer):
3.2.3. Data Presentation and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~197.5 | C =O (acetyl) |
| ~155.0 (q, JC-F ≈ 37 Hz) | C =O (trifluoroacetyl) |
| ~142.1 | Aromatic C -NH |
| ~133.5 | Aromatic C -C(O)CH₃ |
| ~129.8 | Aromatic C H (ortho to acetyl) |
| ~119.5 | Aromatic C H (ortho to trifluoroacetamido) |
| ~116.0 (q, JC-F ≈ 288 Hz) | C F₃ |
| ~26.5 | -C(O)C H₃ |
Note: The chemical shifts are predicted values and may vary slightly in experimental data. The multiplicity (q) for the trifluoromethyl and adjacent carbonyl carbons is due to coupling with the fluorine atoms.
Interpretation:
-
Carbonyl Carbons (δ ~197.5 and ~155.0): Two distinct carbonyl signals are expected. The acetyl carbonyl carbon appears at a typical chemical shift for a ketone (~197.5 ppm). The trifluoroacetyl carbonyl carbon is shifted upfield due to the electron-withdrawing fluorine atoms and appears as a quartet due to coupling with the three fluorine atoms.
-
Aromatic Carbons (δ ~142.1, ~133.5, ~129.8, ~119.5): Four signals are expected for the aromatic ring due to the different substituents. The carbons directly attached to the nitrogen and the acetyl group are quaternary and will likely have lower intensities.
-
Trifluoromethyl Carbon (δ ~116.0): The carbon of the CF₃ group appears as a quartet due to the strong one-bond coupling with the three fluorine atoms.
-
Acetyl Methyl Carbon (δ ~26.5): The methyl carbon of the acetyl group appears in the typical upfield region for an sp³ hybridized carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
The Causality Behind Experimental Choices
For a solid sample like this compound, the attenuated total reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[4] Alternatively, the KBr pellet method can be used, where the sample is finely ground and pressed into a transparent disk with potassium bromide.[4] The choice depends on the available equipment and the desired spectral quality.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]
-
-
Instrumental Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 - 32 scans.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
-
Data Presentation and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~1720 | Strong | C=O stretch (trifluoroacetyl) |
| ~1680 | Strong | C=O stretch (acetyl) |
| ~1600, ~1540 | Medium | C=C aromatic ring stretch |
| ~1200-1100 | Strong | C-F stretch |
Interpretation:
-
N-H Stretch (~3300 cm⁻¹): The sharp peak in this region is characteristic of the N-H stretching vibration of the amide group.
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): The weak bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring.
-
Carbonyl Stretches (~1720 and ~1680 cm⁻¹): The presence of two strong carbonyl absorption bands confirms the two different carbonyl environments. The trifluoroacetyl carbonyl is expected at a higher wavenumber (~1720 cm⁻¹) due to the electron-withdrawing effect of the fluorine atoms, while the acetyl carbonyl appears at a lower wavenumber (~1680 cm⁻¹).
-
Aromatic C=C Stretches (~1600, ~1540 cm⁻¹): These medium intensity bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-F Stretches (~1200-1100 cm⁻¹): The strong absorption bands in this region are due to the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
The Causality Behind Experimental Choices
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.[5] It is a "hard" ionization method that causes significant fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Presentation and Interpretation
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₁₀H₈F₃NO₂) is 231.17 g/mol . A peak at m/z = 231 would correspond to the molecular ion.
-
Major Fragment Ions:
-
m/z = 216: Loss of a methyl radical (•CH₃) from the acetyl group.
-
m/z = 188: Loss of the acetyl group (CH₃CO•).
-
m/z = 162: Loss of the trifluoroacetyl group (CF₃CO•).
-
m/z = 134: Cleavage of the amide bond to form the [CH₃COC₆H₄NH]⁺ ion.
-
m/z = 120: Formation of the [CH₃COC₆H₄]⁺ ion.
-
m/z = 69: The [CF₃]⁺ ion.
-
m/z = 43: The [CH₃CO]⁺ ion.
-
Figure 3: Predicted fragmentation pathway of this compound in EI-MS.
Conclusion
The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and fragmentation pattern. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently acquire and interpret high-quality spectral data for this and related compounds, ensuring the integrity and reliability of their scientific endeavors.
References
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to read and interpret FTIR spectroscope of organic material. Indonesian Journal of Science and Technology, 4(1), 97-118.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
Sources
- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- [webbook.nist.gov]
Biological activity of "N-(4-acetylphenyl)-2,2,2-trifluoroacetamide" derivatives
An In-depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a privileged starting point in modern medicinal chemistry. The inherent characteristics of its two primary moieties—the bio-isosteric and metabolically robust trifluoroacetamide group, and the synthetically versatile acetylphenyl group—provide a powerful platform for developing novel therapeutic agents. The trifluoromethyl group is a well-established component in drug design, known for enhancing properties such as metabolic stability, membrane permeability, and binding affinity. Concurrently, the acetyl group offers a reactive handle for a multitude of chemical transformations, enabling the generation of diverse derivative libraries. This guide synthesizes the current understanding of these derivatives, focusing on their synthesis, validated biological activities, and the mechanistic underpinnings of their therapeutic potential. We will explore their demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer applications, supported by detailed experimental protocols and structure-activity relationship analyses to empower researchers in the field of drug discovery.
The Chemistry: Synthesis of the Core Scaffold and its Derivatives
The foundation of exploring the biological potential of this compound class lies in an efficient and adaptable synthetic strategy. The parent molecule, this compound, is readily prepared and serves as a key building block for subsequent derivatization.
Synthesis of the Core Scaffold
The most direct route to the core scaffold involves the trifluoroacetylation of p-aminoacetophenone. This reaction is typically achieved by treating the starting amine with an excess of a trifluoroacetylating agent, such as trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA), often in a suitable solvent like p-xylene under reflux conditions.[1] The structure of the resulting this compound (Compound 2 ) can be unequivocally confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Derivatization Strategy: Leveraging the Acetyl Moiety
The true synthetic value of this scaffold is unlocked through the reactivity of the acetyl group's α-carbon. A common and highly effective strategy is the α-bromination of the acetyl group to yield N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (Compound 3 ).[1][2] This bromo-derivative is a potent electrophile and a versatile intermediate that can react with a wide array of nucleophiles—such as heterocyclic amines, thioamides, and phenols—to generate a diverse library of novel chemical entities with varied biological functions.[1][3]
Experimental Protocol: Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3)
This protocol describes a representative, two-step synthesis of the key intermediate.
Step 1: Synthesis of this compound (2) [1]
-
To a solution of p-aminoacetophenone (1.35 g, 10 mmol) in 30 mL of p-xylene, add trifluoroacetic acid (TFA) (1.5 mL, 20 mmol).
-
Heat the mixture under reflux in an oil bath for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluent: Ethyl Acetate/n-hexane, 1:4 v/v) to yield the pure product 2 .
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The ¹H NMR should show a characteristic singlet for the acetyl protons (~2.6 ppm) and signals for the aromatic protons.[1]
Step 2: α-Bromination to yield N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3) [2]
-
Dissolve Compound 2 (2.31 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Add bromine (0.51 mL, 10 mmol) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude bromo-derivative 3 .
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified intermediate.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have been investigated for a range of biological activities, demonstrating their potential as leads for antimicrobial, anti-inflammatory, and anticancer agents.
Antimicrobial Activity
The incorporation of fluorine atoms into organic molecules is a well-known strategy for enhancing antimicrobial potency. Several studies have confirmed that trifluoroacetamide derivatives possess significant antibacterial and antifungal properties.[4][5][6]
Derivatives synthesized from the related N-(4-acetylphenyl)-2-chloroacetamide scaffold have shown high efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] For instance, certain thiosemicarbazone and sulfide derivatives exhibited growth inhibitory activities of up to 91.7% against S. aureus.[3] Similarly, N-benzyl-2,2,2-trifluoroacetamide has demonstrated notable antifungal activity against species like Aspergillus flavus and Trichophyton mentagrophytes.[7]
| Compound Class | Organism | Activity Metric (MIC) | Reference |
| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 µg/mL | [7] |
| N-benzyl-2,2,2-trifluoroacetamide | B. cinerea | 31.25 µg/mL | [7] |
| Sulfamoyl amide derivatives | Gram-positive bacteria | High Activity | [8] |
| Polyaromatic trifluoroacetamides | Mycoplasma species | Selective Activity | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol provides a standardized method for quantifying the antimicrobial potency of synthesized derivatives.
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive controls (microbes in broth, no compound) and negative controls (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours (for bacteria) or as appropriate for fungi. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Acetamide-containing structures are known to possess anti-inflammatory properties, with the most famous example being Paracetamol (N-(4-hydroxyphenyl)acetamide), which exerts its effects partly through the inhibition of cyclooxygenase (COX) enzymes.[9][10]
Studies on related fluoro-acetamide derivatives have provided significant mechanistic insights. For example, a fluorovinyloxyacetamide compound was found to markedly suppress the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[11] This effect was traced to the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the mitogen-activated protein kinases (MAPK) p38 and JNK.[11] This suggests that this compound derivatives may act by modulating these critical intracellular cascades.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay quantifies the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
-
Anticancer Activity
The development of novel anticancer agents remains a paramount goal in pharmaceutical research. Phenylacetamide derivatives have emerged as a promising class of compounds with potential cytotoxic effects against various cancer cell lines.[12]
A highly relevant study focused on designing N-trifluoroacetamide derivatives as specific inhibitors of histone deacetylases (HDACs).[13] HDACs are critical enzymes involved in epigenetic regulation, and their inhibition is a validated strategy for cancer therapy. In this work, derivatives were designed where the trifluoroacetamide group acts as a novel zinc-binding group, essential for interacting with the HDAC active site. One derivative, featuring a 4-hydroxyphenyl substitution, demonstrated the most significant cytotoxic effect against breast cancer cell lines (MCF-7 and MDA-MB-231).[13] This highlights a specific and potent mechanism of action for this compound class.
| Compound | Cell Line | Activity Metric (IC₅₀) | Mechanism | Reference |
| 4-hydroxyphenyl CAP-substituted trifluoroacetamide | MCF-7 | Significant Cytotoxicity | HDAC Inhibition | [13] |
| 4-hydroxyphenyl CAP-substituted trifluoroacetamide | MDA-MB-231 | Significant Cytotoxicity | HDAC Inhibition | [13] |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate) | 52 µM | Not specified | [12] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the viability data against the logarithm of the compound concentration and fitting the curve using non-linear regression.
Conclusion and Future Outlook
The this compound scaffold is a rich platform for the discovery of new therapeutic agents. The synthetic accessibility of the core structure and the ease of diversification through its acetyl moiety allow for the rapid generation of compound libraries with broad chemical diversity. The derivatives have demonstrated compelling in vitro activity across multiple therapeutic areas, including infectious diseases, inflammation, and oncology.
The mechanistic insights gained so far—particularly the inhibition of inflammatory signaling pathways like NF-κB and the targeted inhibition of enzymes like HDACs—provide a rational basis for future drug design efforts. The next critical steps in advancing this compound class will involve:
-
Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles (ADME).
-
In Vivo Validation: Progressing optimized lead compounds into relevant animal models to confirm their efficacy and safety in a physiological context.
-
Mechanism Deconvolution: Further elucidating the precise molecular targets and pathways modulated by these compounds to better understand their therapeutic potential and potential off-target effects.
For researchers and drug development professionals, this compound and its derivatives represent a promising and underexplored area of medicinal chemistry with the potential to deliver next-generation therapeutics.
References
-
Shaaban, M. R., Saleh, T. S., & Mayhoub, A. S. (2012). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 9, S1835-S1842. [Link]
-
Vigorita, M. G., Previtera, T., Trovato, A., Monforte, M. T., Barbera, R., & Bisignano, G. (1989). N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides. Il Farmaco; edizione scientifica, 44(2), 173–184. [Link]
-
Vigorita, M. G., Ottanà, R., Monforte, M. T., Trovato, A., & Maccari, R. (1990). N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides. Il Farmaco; edizione scientifica, 45(11), 1167–1178. [Link]
-
Kim, D., Kim, D. H., Lee, S. K., Lee, S., Shin, J., & Jung, J. H. (2009). Anti-inflammatory effects of a fluorovinyloxyacetamide compound KT-15087 in microglia cells. Pharmacological research, 60(1), 50–58. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi. Retrieved from ResearchGate. [Link]
-
Abdel-Latif, E., El-Serwy, W. S., El-Sayed, M. E. A., & El-Sheref, E. M. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(7), 2821-2834. [Link]
-
Wikipedia. (n.d.). Paracetamol. Retrieved from Wikipedia. [Link]
-
Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 145–150. [Link]
-
Sridevi, C., et al. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]
-
Piras, M., Sanna, M. L., Deplano, A., & Carta, A. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 10(4), 89. [Link]
-
Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, S. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 22(6), 2794–2803. [Link]
-
da Silva, L. P., et al. (2025). Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. Pharmaceuticals. [Link]
Sources
- 1. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paracetamol - Wikipedia [en.wikipedia.org]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of a fluorovinyloxyacetamide compound KT-15087 in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide as a Pivotal Intermediate in Contemporary Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique confluence of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This technical guide delves into the multifaceted role of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide as a key synthetic intermediate. We will explore its synthesis, characterization, and strategic application in the construction of diverse heterocyclic scaffolds, with a particular focus on the rationale behind its use in the development of novel therapeutics, including kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both a theoretical framework and practical, field-proven methodologies.
Introduction: The Trifluoroacetamide Moiety as a Bioisostere and Metabolic Blocker
The trifluoroacetamide group is more than a simple protecting group; it is a strategic tool in the medicinal chemist's arsenal. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly impact the acidity of the N-H proton and the overall electronic distribution of the molecule. This modification can enhance binding affinity to target proteins through unique electrostatic interactions and can also serve as a bioisostere for other functional groups, such as amides or sulfonamides, offering a different pharmacokinetic profile.[1][2]
Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This increased metabolic robustness often translates to improved oral bioavailability and a longer plasma half-life, which are critical attributes for a successful drug candidate. The presence of the trifluoroacetamide moiety in this compound, therefore, pre-loads a synthetic intermediate with desirable drug-like properties.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward yet crucial first step in its journey as a synthetic intermediate. The most common and efficient method involves the acylation of 4-aminoacetophenone with a trifluoroacetylating agent.
Synthetic Protocol: Acylation of 4-Aminoacetophenone
This protocol is adapted from established procedures for the acylation of anilines.
Materials:
-
4-Aminoacetophenone
-
Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled solution. A mild exotherm may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization and Data
A thorough characterization of the synthesized intermediate is paramount to ensure its purity and structural integrity for subsequent reactions.
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.82 (s, 1H, NH), 8.02 (d, J = 10 Hz, 2H, Ar-H), 7.75 (d, J = 10 Hz, 2H, Ar-H), 2.64 (s, 3H, COCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 197.2 (C=O, acetyl), 155.0 (q, J = 37.5 Hz, COCF₃), 142.8 (Ar-C), 132.5 (Ar-C), 130.1 (Ar-CH), 118.9 (Ar-CH), 116.0 (q, J = 287.5 Hz, CF₃), 27.1 (CH₃) |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide and ketone), and C-F stretching. |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₀H₈F₃NO₂: 231.05. Found: m/z [M+H]⁺ or [M-H]⁻ consistent with the expected mass. |
Transformation to a Versatile Building Block: α-Bromination
The true utility of this compound as an intermediate is unlocked through the functionalization of the acetyl group. α-Bromination of the methyl ketone provides a highly reactive electrophilic site, creating the versatile building block, N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide.[4]
Rationale for Bromination
The introduction of a bromine atom at the α-position to the ketone transforms the acetyl group into a potent alkylating agent. This allows for facile nucleophilic substitution reactions with a wide array of nucleophiles, particularly those containing nitrogen or sulfur, to construct a diverse range of heterocyclic systems.
Experimental Protocol: α-Bromination
This protocol is based on established methods for the α-bromination of acetophenones.[2]
Materials:
-
This compound
-
Brominating agent (e.g., N-Bromosuccinimide (NBS), Pyridinium tribromide)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN)) or acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH))
-
Anhydrous solvent (e.g., Carbon tetrachloride (CCl₄), Acetic acid)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane)
Procedure:
-
In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid.
-
Add the brominating agent (e.g., Pyridinium tribromide, 1.1 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide.
Applications in the Synthesis of Heterocyclic Scaffolds
The brominated intermediate is a gateway to a vast array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Thiazole Derivatives
A prominent application is the Hantzsch thiazole synthesis, where the α-bromo ketone reacts with a thioamide to form a thiazole ring.[5] Thiazoles are found in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities.
Caption: Hantzsch Thiazole Synthesis Workflow.
Synthesis of Other Heterocycles
Beyond thiazoles, N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide can be used to synthesize a variety of other heterocyclic systems, including imidazoles, oxazoles, and fused heterocyclic systems, by reacting with appropriate nucleophilic partners. This versatility makes it an invaluable tool for generating compound libraries for high-throughput screening.[4]
The Role in Kinase Inhibitor Drug Discovery
The trifluoroacetamide moiety and the heterocyclic scaffolds derived from this intermediate are frequently found in kinase inhibitors.[6][7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The this compound core provides a framework that can be elaborated to target the ATP-binding site of kinases. The trifluoroacetamide group can form key hydrogen bonds with the hinge region of the kinase, while the rest of the molecule can be modified to achieve selectivity and potency.
Caption: Kinase Inhibitor Development Pathway.
Conclusion
This compound is a strategically designed synthetic intermediate that offers significant advantages in the drug discovery process. Its straightforward synthesis, coupled with the beneficial properties imparted by the trifluoroacetamide moiety, makes it an attractive starting point for the synthesis of complex molecules. The ability to readily convert it into a versatile α-bromo ketone building block opens up a vast chemical space of heterocyclic compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the judicious use of such well-designed intermediates will remain a critical component of successful drug development campaigns.
References
-
ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
-
ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved January 24, 2026, from [Link]
-
Elsevier. (n.d.). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
NIST WebBook. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Retrieved January 24, 2026, from [Link]
-
PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved January 24, 2026, from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved January 24, 2026, from [Link]
-
ATB. (n.d.). N-(4-Acetylphenyl)acetamide. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2015). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved January 24, 2026, from [Link]
-
NIST WebBook. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved January 24, 2026, from [Link]
-
ChEMBL. (n.d.). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Retrieved January 24, 2026, from [Link]
-
SpectraBase. (n.d.). N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2018). Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD. Retrieved January 24, 2026, from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 24, 2026, from [Link]
-
PubMed. (n.d.). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors]. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved January 24, 2026, from [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical perspective on the compositional and structural analysis of dissolved organic matter. Retrieved January 24, 2026, from [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. Retrieved January 24, 2026, from [Link]
-
SpectraBase. (n.d.). N-Acetyl-N-(4-hydroxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved January 24, 2026, from [Link]
Sources
- 1. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Document: Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (CHEMBL33... - ChEMBL [ebi.ac.uk]
Mechanism and Application of the Trifluoroacetylation of 4-Aminoacetophenone
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The trifluoroacetylation of primary amines is a cornerstone reaction in modern organic synthesis, pivotal for installing the uniquely stable and electronically influential trifluoroacetyl group. This guide provides an in-depth examination of the trifluoroacetylation of 4-aminoacetophenone, a versatile building block in medicinal chemistry. We will dissect the core reaction mechanism, explore the critical roles of each reagent, present a field-proven experimental protocol, and detail the analytical methods for product validation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental transformation, bridging theoretical principles with practical laboratory application.
Introduction: The Strategic Importance of Trifluoroacetylation
The introduction of a trifluoroacetyl moiety (-COCF₃) onto a molecule is a strategic maneuver in synthetic chemistry. The resulting trifluoroacetamide is significantly more stable than its non-fluorinated acetyl analog, serving as a robust protecting group for amines under a wide range of conditions.[1] The strong electron-withdrawing nature of the trifluoromethyl group also profoundly alters the electronic properties of the parent molecule, a feature widely exploited in the design of pharmaceuticals and agrochemicals.[2]
The substrate, 4-aminoacetophenone, is a bifunctional molecule featuring a nucleophilic primary amino group and an electrophilic acetyl moiety, making it a valuable synthon for constructing more complex molecular architectures.[3] The selective trifluoroacetylation of its amino group yields N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, an important intermediate for further functionalization.[4][5] This guide focuses on the reaction facilitated by trifluoroacetic anhydride (TFAA), the most common and highly efficient reagent for this purpose.[2][6]
The Core Reaction Mechanism: A Stepwise Dissection
The trifluoroacetylation of 4-aminoacetophenone with trifluoroacetic anhydride is a classic example of nucleophilic acyl substitution. The mechanism proceeds through a well-defined, multi-step pathway that is both rapid and thermodynamically favorable.[7]
Step 1: Nucleophilic Attack
The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-aminoacetophenone's primary amine acting as a nucleophile. This nucleophile attacks one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride. The electrophilicity of these carbons is significantly enhanced by the strong inductive effect of the two adjacent trifluoromethyl groups.[2][7]
Step 2: Formation of the Tetrahedral Intermediate
This nucleophilic attack breaks the carbonyl π-bond, leading to the formation of a transient, high-energy tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.
Step 3: Collapse of the Intermediate & Leaving Group Expulsion
The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen reforms the carbonyl π-bond, expelling the trifluoroacetate anion (CF₃COO⁻), which is an excellent leaving group due to the resonance stabilization of the negative charge and the electron-withdrawing nature of the CF₃ group.
Step 4: Deprotonation to Yield the Final Product
The final step is a proton transfer event. The positively charged nitrogen atom of the protonated amide is acidic and is deprotonated to yield the neutral, stable trifluoroacetamide product. This deprotonation can be effected by a mild base, such as another molecule of 4-aminoacetophenone, the trifluoroacetate byproduct, or, more effectively, an intentionally added non-nucleophilic base like pyridine.[7][8] The addition of a base is crucial as it neutralizes the trifluoroacetic acid byproduct, preventing the protonation of the starting amine and driving the reaction equilibrium towards the product.[9]
A Guide to Reagents and Reaction Conditions
The success of this synthesis relies on the appropriate selection and handling of reagents and the establishment of optimal reaction conditions.
Table 1: Key Reagent Properties & Roles
| Reagent | Formula | M.W. ( g/mol ) | Role & Key Insights |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Substrate: The primary amino group serves as the nucleophile. The molecule is a stable, crystalline solid. |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | Acylating Agent: A volatile, colorless liquid that is highly reactive and moisture-sensitive.[2][6] It should be handled in a fume hood with appropriate personal protective equipment. Reacts violently with water.[2] |
| Pyridine | C₅H₅N | 79.10 | Base & Catalyst: Acts as an acid scavenger to neutralize the CF₃COOH byproduct, driving the reaction forward.[8][9] Can also act as a nucleophilic catalyst. Forms a salt with the acid, simplifying workup.[10][11] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent: An inert, anhydrous solvent that readily dissolves the reactants but does not react with TFAA.[6][12] Its low boiling point facilitates easy removal post-reaction. |
Field-Proven Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls and a robust purification strategy to ensure high purity of the final product.
Materials and Equipment
-
Chemicals: 4-Aminoacetophenone, Trifluoroacetic Anhydride (TFAA), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, TLC plates (silica gel), and equipment for recrystallization or column chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (e.g., 1.35 g, 10 mmol) and anhydrous dichloromethane (40 mL). Stir until all solids dissolve. Add anhydrous pyridine (0.89 mL, 11 mmol, 1.1 eq).
-
Controlling Exothermicity: Cool the flask in an ice-water bath to 0 °C. This is critical to manage the exothermic nature of the acylation and prevent potential side reactions.
-
Reagent Addition: Add trifluoroacetic anhydride (1.54 mL, 11 mmol, 1.1 eq) to a dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.
-
In-Process Monitoring (TLC): Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The product spot should appear at a higher Rf than the starting amine spot.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of 1M HCl to quench the reaction and remove pyridine.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove trifluoroacetic acid) and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.
Product Characterization and Validation
Thorough characterization of the final product is essential to confirm its identity and purity. The expected analytical data for this compound are summarized below.
Table 2: Spectroscopic Data for Product Validation
| Analysis Method | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H), δ ~7.8 (d, 2H, Ar-H), δ ~2.6 (s, 3H, -COCH₃), δ ~8.5-9.5 (br s, 1H, -NH) |
| ¹³C NMR (CDCl₃) | δ ~197 (ketone C=O), δ ~155 (q, amide C=O), δ ~142, ~132, ~130, ~119 (Ar-C), δ ~115 (q, -CF₃), δ ~27 (-CH₃) |
| ¹⁹F NMR (CDCl₃) | δ ~ -76 (s, 3F, -CF₃) |
| IR (ATR) | ν ~3300 cm⁻¹ (N-H stretch), ~1730 cm⁻¹ (amide C=O stretch), ~1680 cm⁻¹ (ketone C=O stretch), ~1150-1250 cm⁻¹ (C-F stretches) |
| Mass Spec (EI) | M⁺ at m/z = 231.06 |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants for quartets (q) in ¹³C and ¹⁹F NMR are characteristic for C-F coupling.
Conclusion
The trifluoroacetylation of 4-aminoacetophenone is a highly efficient and reliable chemical transformation. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism, driven by the high electrophilicity of trifluoroacetic anhydride. By controlling the reaction temperature and utilizing a base such as pyridine to scavenge the acidic byproduct, high yields of the desired this compound can be achieved. The protocol detailed herein provides a robust framework for the synthesis, purification, and validation of this important chemical intermediate, empowering researchers in drug discovery and materials science with a practical and reproducible methodology.
References
-
Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]
- Carpino, L. A. (1993). Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. U.S.
-
Osipov, S. N., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 27(20), 7036. [Link]
- Lantz, A., & Masure, D. (1986). Process for the preparation of trifluoroacetic anhydride. U.S.
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Wikipedia. [Link]
-
Zarudnitskii, E. V., et al. (2019). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 84(15), 9397-9404. [Link]
-
Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science, 2(11), 814-822. [Link]
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]
-
NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). ResearchGate. [Link]
-
NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Representative triflate salt (TFA: pyridine) mediated synthesis. ResearchGate. [Link]
-
Zarudnitskii, E. V., et al. (2019). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC. [Link]
-
Doubtnut. (2020). What is the role of pyridine in the acylation reaction of amines?. YouTube. [Link]
-
ATB. (n.d.). N-(4-Acetylphenyl)acetamide. The Automated Topology Builder. [Link]
-
NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl- (Reaction thermochemistry data). NIST Chemistry WebBook. [Link]
Sources
- 1. Trifluoroacetamides [organic-chemistry.org]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis routes of pyridine TFA [benchchem.com]
- 12. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
Abstract
This document provides a detailed and scientifically grounded protocol for the synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the N-trifluoroacetylation of 4-aminoacetophenone. This guide offers a comprehensive examination of the reaction, including a primary protocol utilizing trifluoroacetic acid and a discussion of a more reactive alternative, trifluoroacetic anhydride. The rationale behind the choice of reagents, solvent, and reaction conditions is thoroughly explained to provide researchers with a deep understanding of the synthesis. This document also includes a detailed safety analysis, characterization data, and a visual representation of the experimental workflow to ensure a reproducible and safe execution of the protocol.
Introduction: The Significance of Trifluoroacetamides
Trifluoroacetylated compounds, particularly this compound, are of significant interest in the fields of medicinal chemistry and drug development. The incorporation of a trifluoroacetyl group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a key building block for the synthesis of more complex bioactive molecules. Its precursor, N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide, is a versatile reagent for creating a variety of heterocyclic compounds with potential therapeutic applications.[1][2] The trifluoroacetamide moiety itself is a topic of growing interest in organofluorine chemistry due to its impact on the physiological profile of bioactive molecules.[1]
This guide is designed for researchers, scientists, and drug development professionals, providing a robust and well-validated protocol for the synthesis of this important intermediate.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through the acylation of the primary amine group of 4-aminoacetophenone. This nucleophilic acyl substitution reaction can be carried out using a trifluoroacetylating agent such as trifluoroacetic acid or its more reactive anhydride.
General Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
The reaction involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of the trifluoroacetylating agent. This is followed by the elimination of a leaving group (water in the case of trifluoroacetic acid, or a trifluoroacetate ion for the anhydride) to form the stable amide product.
Detailed Synthesis Protocol
This section outlines a reliable and high-yielding protocol for the synthesis of this compound using trifluoroacetic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Aminoacetophenone | ≥98% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| p-Xylene | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethyl acetate | ACS grade | Fisher Scientific |
| n-Hexane | ACS grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Round-bottom flask (50 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle or oil bath | - | - |
| Rotary evaporator | - | - |
| Chromatography column | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-aminoacetophenone (3.0 mmol, 0.405 g) and p-xylene (10 mL).
-
Addition of Reagent: To this mixture, add trifluoroacetic acid (6.0 mmol, 0.44 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or an oil bath. The reaction should be maintained at reflux for 5 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by column chromatography on silica gel. The column should be eluted with a mixture of ethyl acetate and n-hexane (1:4) to afford the pure this compound.[1]
-
Characterization: The final product should be characterized to confirm its identity and purity.
Rationale for Procedural Choices
-
Solvent Selection (p-Xylene): p-Xylene is a suitable solvent for this reaction due to its relatively high boiling point (138 °C), which allows for the necessary reflux temperature to drive the reaction to completion.[3] It is also a non-polar solvent that can dissolve the starting material and is relatively inert under the reaction conditions.
-
Reflux Conditions: Heating the reaction mixture at reflux provides the necessary activation energy for the acylation to occur, especially when using the less reactive trifluoroacetic acid. The continuous boiling and condensation of the solvent ensures a constant and controlled reaction temperature. Amide synthesis often requires heating to overcome the relatively lower reactivity of carboxylic acids compared to their more activated derivatives.[4]
-
Stoichiometry: An excess of trifluoroacetic acid is used to ensure the complete conversion of the 4-aminoacetophenone.
-
Purification: Column chromatography is an effective method for separating the desired product from any unreacted starting materials and byproducts. The choice of eluent (ethyl acetate/n-hexane) provides good separation of the components based on their polarity.
Alternative Trifluoroacetylating Agent: Trifluoroacetic Anhydride (TFAA)
For a more rapid and often higher-yielding reaction, trifluoroacetic anhydride (TFAA) can be used as the trifluoroacetylating agent.
Comparison of Trifluoroacetic Acid and Trifluoroacetic Anhydride
| Feature | Trifluoroacetic Acid (TFA) | Trifluoroacetic Anhydride (TFAA) |
| Reactivity | Less reactive, often requires heating. | Highly reactive, reactions can often be performed at room temperature.[5] |
| Byproducts | Water | Trifluoroacetic acid |
| Handling | Corrosive liquid.[1] | Highly corrosive and moisture-sensitive liquid. Reacts violently with water.[5][6] |
| Cost | Generally less expensive. | Generally more expensive. |
The higher reactivity of TFAA is due to the presence of a better leaving group (trifluoroacetate) compared to the hydroxide group in TFA.[7] The strong electron-withdrawing effect of the trifluoromethyl groups makes the carbonyl carbons in TFAA highly electrophilic.[7]
Modified Protocol using TFAA
When using TFAA, the reaction can typically be performed at a lower temperature. A common procedure involves dissolving the 4-aminoacetophenone in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and adding TFAA dropwise, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the trifluoroacetic acid byproduct.
Characterization of this compound
The synthesized product can be characterized using various spectroscopic methods.
| Property | Value |
| Appearance | Colorless crystals[1] |
| Melting Point | 155 °C[1] |
| Molecular Formula | C₁₀H₈F₃NO₂[1] |
| Molecular Weight | 231.17 g/mol [1] |
| IR (KBr, cm⁻¹) | 3302 (N-H), 1748 (C=O, amide), 1671 (C=O, ketone)[1] |
| ¹H NMR (CDCl₃, δ) | 2.64 (s, 3H, -COCH₃), 7.75 (d, 2H, J=10 Hz, Ar-H), 8.02 (d, 2H, J=10 Hz, Ar-H), 11.82 (s, 1H, -NH)[1] |
| ¹³C NMR (CDCl₃, δ) | 26.5, 112.0, 114.7, 116.6, 129.8, 134.6, 139.4, 155.1 (q), 198.0[1] |
| Mass Spectrum (m/z) | 231 (M⁺)[1] |
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-Aminoacetophenone: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[9][10] Wear protective gloves, clothing, and eye/face protection.[8][10]
-
Trifluoroacetic Acid (TFA): Causes severe skin burns and eye damage.[11] Harmful if inhaled. It is corrosive and should be handled with extreme care.[1] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1][11]
-
p-Xylene: Flammable liquid and vapor.[12][13] Harmful in contact with skin or if inhaled.[12][13] May be fatal if swallowed and enters airways. Keep away from heat, sparks, and open flames.[12][14] Use in a well-ventilated area.[14]
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and reacts violently with water.[5][6] It is also toxic by inhalation.[5] Handle with extreme caution in a moisture-free environment and a fume hood.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and well-characterized method for the synthesis of this compound. By understanding the rationale behind the procedural choices and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their research and development endeavors. The discussion of alternative reagents also offers flexibility in adapting the synthesis to specific laboratory needs and desired reaction kinetics.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: p-Xylene. Retrieved from [Link]
- Al-Zaydi, K. M. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 6(3), 277-284.
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
-
ACS Publications. (n.d.). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Schematic representation of the reaction of p-xylene acylation. (b).... Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
-
Loba Chemie. (2016). 4-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved from [Link]
-
KPPC. (2020). Paraxylene.pdf - Safety data sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using.... Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
-
Samchun. (2022). Material Safety Data Sheet p-Xylene. Retrieved from [Link]
-
Chemguide. (n.d.). THE PREPARATION OF AMIDES. Retrieved from [Link]
- Google Patents. (n.d.). US7348452B2 - Liquid phase oxidation of P-xylene to terephthalic acid in the presence of a catalyst system containing nickel, manganese, and bromine atoms.
-
Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. Retrieved from [Link]
-
Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoroacetamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
Sources
- 1. carlroth.com [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. equate.com [equate.com]
- 14. htpchem.com [htpchem.com]
Application Note & Protocol Guide: Facile Deprotection of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
Introduction: The Strategic Role of the Trifluoroacetyl Protecting Group
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is paramount. The trifluoroacetyl (Tfa) group stands out as a highly effective protecting group for primary and secondary amines due to its robust stability across a wide range of reaction conditions, yet its susceptibility to facile cleavage under specific, mild basic conditions.[1] The strong electron-withdrawing nature of the trifluoromethyl moiety significantly enhances the lability of the amide bond towards nucleophilic cleavage, rendering it an ideal choice for multi-step synthetic pathways where orthogonality is key.
This guide provides a comprehensive overview and detailed protocols for the deprotection of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide to yield 4-aminoacetophenone, a valuable building block in medicinal chemistry and polymer synthesis.[2][3][4][5] We will delve into the mechanistic underpinnings of the deprotection reaction and present several field-proven methods, offering researchers the flexibility to select a protocol that best aligns with their substrate's functional group tolerance and experimental constraints.
Mechanistic Insight: The Chemistry of Trifluoroacetamide Cleavage
The deprotection of a trifluoroacetamide typically proceeds via a base-catalyzed hydrolysis mechanism. The key to the Tfa group's lability lies in the inductive effect of the three fluorine atoms. This effect polarizes the carbonyl carbon, making it highly electrophilic and exceptionally susceptible to nucleophilic attack.
In the presence of a base such as hydroxide or carbonate, the nucleophile attacks the amide carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the carbon-nitrogen bond to release the free amine and a trifluoroacetate salt. The overall process is generally rapid and high-yielding under appropriate conditions.
Sources
Troubleshooting & Optimization
Improving the reaction rate of "N-(4-acetylphenyl)-2,2,2-trifluoroacetamide" formation
Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to enhance your reaction rate and yield.
Introduction to the Reaction
The trifluoroacetylation of 4-aminoacetophenone is a critical transformation in the synthesis of various pharmaceutical intermediates and functional materials. The reaction involves the acylation of the primary amino group of 4-aminoacetophenone with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA). While seemingly straightforward, the electronic properties of the starting material and the reactivity of the acylating agent can present unique challenges. This guide will address these challenges in a practical, question-and-answer format.
Reaction Mechanism and Key Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. The electron-withdrawing nature of the acetyl group on the phenyl ring of 4-aminoacetophenone reduces the nucleophilicity of the amino group, which can lead to a slower reaction rate compared to aniline.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound.
FAQ 1: My reaction is very slow or incomplete. How can I increase the reaction rate?
A sluggish reaction is a frequent challenge, primarily due to the reduced nucleophilicity of the amino group in 4-aminoacetophenone. Here are several strategies to accelerate the reaction:
-
Increase the Temperature: The provided protocol suggests refluxing in p-xylene (boiling point ~138 °C) for 5 hours.[1] If your reaction is still slow, a higher boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be considered, though careful monitoring for side reactions is crucial.
-
Use a More Reactive Acylating Agent: Trifluoroacetic anhydride (TFAA) is significantly more reactive than trifluoroacetic acid (TFA). If you are using TFA, switching to TFAA will dramatically increase the reaction rate.
-
Incorporate a Catalyst:
-
Base Catalysis: A non-nucleophilic organic base like pyridine or triethylamine can be used. The base deprotonates the intermediate, shifting the equilibrium towards the product and neutralizing the trifluoroacetic acid byproduct. The addition of pyridine in an equimolar amount to the trifluoroacetic acid can facilitate the trifluoroacetylation of arylamines.[2]
-
Acid Catalysis: While seemingly counterintuitive for an amine acylation, a Lewis acid or a Brønsted acid can activate the acylating agent, making it more electrophilic.[3] However, care must be taken as strong acids can protonate the amine, rendering it non-nucleophilic.
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times.[1][4] A simple microwave-promoted procedure has been developed for the direct preparation of trifluoroacetanilides from an equimolar mixture of substituted anilines and trifluoroacetic acid.[2]
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | Reflux in p-xylene (~138 °C) | Increase temperature with a higher boiling point solvent (e.g., DMF) | Provides more kinetic energy to overcome the activation energy barrier. |
| Acylating Agent | Trifluoroacetic Acid (TFA) | Use Trifluoroacetic Anhydride (TFAA) | TFAA is a more potent electrophile than TFA. |
| Catalyst | None | Add pyridine or a Lewis acid (e.g., ZnCl₂) | Pyridine acts as a base to neutralize the acid byproduct; Lewis acids activate the acylating agent. |
| Energy Source | Conventional Heating | Microwave Irradiation | Provides rapid and uniform heating, often leading to shorter reaction times and higher yields. |
FAQ 2: I am observing significant amounts of unreacted starting material. What are the likely causes?
The presence of unreacted 4-aminoacetophenone after the expected reaction time points to several potential issues:
-
Insufficient Acylating Agent: Ensure at least a stoichiometric amount of the trifluoroacetylating agent is used. For reactions using trifluoroacetic acid, a molar excess (e.g., 2 equivalents) is often recommended to drive the reaction forward.[1]
-
Moisture Contamination: Trifluoroacetic anhydride is highly reactive towards water. Any moisture in the reactants or solvent will consume the anhydride, reducing the amount available for the desired reaction. Ensure all reagents and glassware are thoroughly dried.
-
Poor Solubility: While p-xylene is a suitable solvent, ensure that the 4-aminoacetophenone is fully dissolved at the reaction temperature to maximize its availability for reaction.
FAQ 3: My final product is difficult to purify. What are the common impurities and how can I remove them?
Common impurities can include unreacted starting material, di-acylated byproducts, and colored impurities.
-
Purification Strategy:
-
Chromatography: The recommended purification method is column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.[1] This is effective for separating the product from both more polar (unreacted amine) and less polar impurities.
-
Recrystallization: If the product is obtained as a solid, recrystallization can be an effective purification technique.[5][6] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. A mixture of solvents, such as ethanol and water, can be explored.[7]
-
| Impurity | Potential Cause | Removal Strategy |
| Unreacted 4-Aminoacetophenone | Incomplete reaction | Column Chromatography |
| Di-trifluoroacetylated Product | Excess acylating agent, harsh conditions | Column Chromatography |
| Colored Impurities | Side reactions, degradation | Treatment with activated charcoal during recrystallization |
FAQ 4: Can I use trifluoroacetic acid directly instead of its anhydride?
Yes, trifluoroacetic acid can be used directly, as demonstrated in the protocol where it is refluxed with 4-aminoacetophenone in p-xylene.[1] However, the reaction is generally slower than with trifluoroacetic anhydride. To achieve a reasonable reaction rate with TFA, higher temperatures and longer reaction times are typically necessary.
Experimental Protocols
Core Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminoacetophenone (1.0 eq), trifluoroacetic acid (2.0 eq), and p-xylene.
-
Heating: Heat the mixture to reflux in an oil bath and maintain reflux for 5 hours.
-
Workup: After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) to afford the pure product.
Optimization Protocol: Base-Catalyzed Trifluoroacetylation
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminoacetophenone (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
General Reaction Scheme
Caption: General reaction scheme for the trifluoroacetylation of 4-aminoacetophenone.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues in the reaction.
References
-
Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. [Link]
-
Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid. ResearchGate. [Link]
-
Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. ResearchGate. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]
-
Recrystallization using mixed solvents. [Link]
Sources
- 1. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: A Guide to the Scalable Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
Welcome to the comprehensive technical support center for the synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, detailed experimental protocols, and robust troubleshooting advice to ensure successful and scalable synthesis of this important chemical intermediate.
Introduction: The Importance of this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoroacetamide group can significantly enhance the metabolic stability and bioactivity of molecules. This guide will explore the common synthetic routes, with a focus on practical application and scalability.
Choosing Your Synthetic Pathway: A Comparative Analysis
Two primary methods are commonly employed for the synthesis of this compound: the Trifluoroacetic Acid (TFA) method and the Trifluoroacetic Anhydride (TFAA) method. The choice between these two routes will depend on factors such as scale, available equipment, and safety considerations.
| Feature | Trifluoroacetic Acid (TFA) Method | Trifluoroacetic Anhydride (TFAA) Method |
| Reactivity | Lower | Higher |
| Reaction Conditions | Harsher (e.g., high temperature, azeotropic removal of water) | Milder (can often be run at room temperature) |
| Byproducts | Water | Trifluoroacetic acid |
| Cost | Generally lower | Generally higher |
| Safety | Corrosive acid | Highly reactive, corrosive, and moisture-sensitive |
| Scalability | Simpler heat management | Requires careful control of exotherms |
| Waste Stream | Water and solvent | Trifluoroacetic acid and solvent |
Recommendation for Scale-up: While the TFAA method is faster and proceeds under milder conditions, the highly exothermic nature of the reaction requires robust process control, especially at a larger scale. The TFA method, although slower and requiring higher temperatures, can be easier to manage thermally on an industrial scale.
Reaction Mechanism: The Nucleophilic Acyl Substitution
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent (either TFAA or an activated form of TFA).
Caption: General mechanism of trifluoroacetylation.
Detailed Experimental Protocols
Protocol 1: Synthesis using Trifluoroacetic Anhydride (TFAA)
This method is generally preferred for laboratory-scale synthesis due to its high reactivity and yield.
Materials and Equipment:
-
4-Aminoacetophenone
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminoacetophenone (1 equivalent) in an anhydrous solvent.
-
Base Addition: Add a suitable base (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
TFAA Addition: Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise via a dropping funnel. Caution: The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis using Trifluoroacetic Acid (TFA)
This method is often more suitable for larger-scale synthesis due to better thermal control.
Materials and Equipment:
-
4-Aminoacetophenone
-
Trifluoroacetic Acid (TFA)
-
High-boiling point solvent (e.g., p-xylene, toluene)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-aminoacetophenone (1 equivalent), trifluoroacetic acid (2-4 equivalents), and the solvent.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 5-10 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Deactivated starting material. - Hydrolysis of TFAA. | - Increase reaction time or temperature (for TFA method). - Check the purity of 4-aminoacetophenone. - Ensure anhydrous conditions when using TFAA. |
| Formation of Multiple Products | - Di-acylation of the amine. - Side reactions with the acetyl group. | - Use a controlled amount of the trifluoroacetylating agent. - Add the trifluoroacetylating agent slowly at a low temperature. |
| Product is Difficult to Purify | - Presence of unreacted starting material. - Formation of closely related byproducts. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the recrystallization solvent system. - Use a different mobile phase for column chromatography. |
| Product is Oily or Gummy | - Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum. - Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. |
| Runaway Reaction (TFAA method) | - Addition of TFAA is too fast. - Inadequate cooling. | - Add TFAA dropwise with vigorous stirring and efficient cooling. - For larger scale, consider a semi-batch process with controlled addition rates. |
Frequently Asked Questions (FAQs)
Q1: Can I use other solvents for this reaction?
A1: Yes, other aprotic solvents like acetonitrile or ethyl acetate can be used, particularly for the TFAA method. However, it is crucial to ensure they are anhydrous to prevent hydrolysis of the anhydride. For the TFA method, a solvent that forms an azeotrope with water is necessary for efficient water removal.
Q2: How do I monitor the reaction progress effectively?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the key safety precautions I should take?
A3: Both TFA and TFAA are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] TFAA reacts violently with water and should be stored and handled under anhydrous conditions. Always add the reagent slowly and control the reaction temperature.
Q4: My product is slightly colored. How can I decolorize it?
A4: A slight coloration can sometimes be removed by treating a solution of the crude product with activated charcoal before the final filtration and crystallization step.
Q5: What are the expected NMR spectral data for the product?
A5:
-
¹H NMR: You should expect to see a singlet for the acetyl protons (around 2.6 ppm), two doublets for the aromatic protons (around 7.7 and 8.0 ppm), and a broad singlet for the NH proton (which may be exchangeable with D₂O).
-
¹³C NMR: Key signals include the acetyl carbonyl, the amide carbonyl, the carbons of the aromatic ring, and the characteristic quartet for the CF₃ carbon due to C-F coupling.
Scaling Up the Synthesis: Key Considerations
Moving from a laboratory scale to a pilot or production scale introduces new challenges that must be carefully managed.
-
Heat Management: The trifluoroacetylation with TFAA is highly exothermic.[3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential. The rate of addition of TFAA must be carefully controlled to prevent a dangerous temperature increase.
-
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and to prevent localized "hot spots" during the addition of TFAA.
-
Crystallization: The crystallization process can be more challenging on a larger scale.[4] Factors such as cooling rate, agitation speed, and seeding can significantly impact the crystal size, shape, and purity. A well-designed crystallization protocol is critical for obtaining a product that is easy to filter and dry.
-
Material Transfer: Handling larger quantities of corrosive and reactive materials like TFAA requires specialized equipment and procedures to ensure safety.
Visualization of the Synthetic Workflow
Caption: A typical workflow for the synthesis of this compound.
References
-
Douglas Instruments. (n.d.). Crystallization tips. [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [Link]
- The Journal of Organic Chemistry, 2025, XX(Y), pp-pp. (Note: This is a placeholder for a specific citation that would be inserted based on the most relevant research article found).
-
Kent, S. B. H. (1988). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Accounts of Chemical Research, 21(4), 143-150. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
McPherson, A. (2001). Introduction to protein crystallization. Methods in Molecular Biology, 173, 1-23. [Link]
-
Request PDF. (2025). Trifluoroacetic Acid (TFA). [Link]
-
Request PDF. (2025). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. [Link]
-
EPFL. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (2025). (PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]
-
SciSpace. (n.d.). A comparison between Hydrochloric acid and Trifluoroacetic acid in hydrolysis method of exopolysaccharide from Ophiocordyceps. [Link]
-
Desikan, S., Anderson, S., & Toma, P. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development, 3(6), 734-741. [Link]
-
EMD Millipore Corporation. (2012). MATERIAL SAFETY DATA SHEET - according to the Hazard Communication Standard (29 CFR 1910.1200). [Link]
-
R Discovery. (2014). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]
-
PMC. (n.d.). Crystallization of Macromolecules. [Link]
-
PMC. (n.d.). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. [Link]
-
PMC. (2011). Protein Crystallization for X-ray Crystallography. [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
-
UDSpace. (n.d.). Reactive Distillation of Trifluoroacetic Anhydride. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide offers an in-depth, experience-driven approach to confirming the purity of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, a versatile fluorinated building block, using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of methods to explore the rationale behind chromatographic choices, ensuring a robust and reliable analytical outcome.
The Critical Role of Purity for this compound
This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.[1] Its synthesis, typically involving the reaction of p-aminoacetophenone with an excess of a trifluoroacetylating agent, can lead to several process-related impurities.[1] These may include unreacted starting materials, by-products from side reactions, or degradation products. Even trace levels of these impurities can have significant consequences in downstream applications, potentially altering biological activity or introducing toxicity.[2] Therefore, a highly specific and sensitive analytical method is paramount for its quality control.
High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[3] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like our target analyte from its likely non-polar and more polar impurities.[4]
I. The Analytical Strategy: A Self-Validating HPLC Method
Our approach is grounded in the principles of Quality by Design (QbD), aiming to build quality into the analytical method from the outset.[5][6] This involves a systematic approach to method development and validation, ensuring the final method is robust and fit for its intended purpose, in line with guidelines from the International Council for Harmonisation (ICH).[7][8]
The logical workflow for this process is outlined below:
Caption: HPLC Method Development and Validation Workflow.
II. Experimental Protocol: A Step-by-Step Guide
This protocol details a robust RP-HPLC method for the purity assessment of this compound. The choices made at each step are explained to provide a deeper understanding of the chromatographic process.
A. Instrumentation and Materials
-
HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for retaining and separating aromatic compounds.[4] The trifluoromethyl group on the analyte may also suggest exploring a fluorinated phase (e.g., PFP) for alternative selectivity.[9]
-
Chemicals: HPLC grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade formic acid or phosphoric acid.
-
Sample: this compound reference standard (known high purity) and the test sample.
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to suppress the ionization of any potential acidic or basic impurities, leading to better peak shapes.
-
Mobile Phase B: Acetonitrile (ACN). ACN is a common organic modifier in RP-HPLC, providing good elution strength for a wide range of compounds.[10]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically used to ensure the sample is fully dissolved and compatible with the initial mobile phase conditions.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
C. Chromatographic Conditions
The following conditions serve as a starting point for method development and optimization.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for aromatic compounds.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution is recommended for separating compounds with a range of polarities.[11] |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B | A shallow gradient allows for the effective separation of closely eluting impurities from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the analyte suggests strong absorbance in the UV region. A PDA detector allows for the monitoring of multiple wavelengths and peak purity assessment. |
| Injection Vol. | 10 µL | This volume can be adjusted based on the concentration and detector response. |
D. Method Validation
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[7][12][13]
-
Specificity: The ability to detect the analyte in the presence of impurities and degradants. This is assessed by analyzing a placebo, the analyte, and a spiked sample. The method should show no interfering peaks at the retention time of the main component.[14]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed.[8]
-
Range: The concentration interval over which the method is precise, accurate, and linear. For purity testing, this typically ranges from the reporting threshold of impurities to 120% of the specification.[8]
-
Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study on a spiked placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
III. Comparative Analysis: HPLC vs. Other Purity Assessment Techniques
While HPLC is the gold standard for purity determination of organic compounds, other techniques can provide complementary information.[15][16]
| Technique | Advantages | Disadvantages | Suitability for this compound |
| HPLC | High resolution, quantitative, sensitive, versatile.[3] | Requires specialized equipment and expertise. | Excellent: Ideal for separating and quantifying closely related impurities. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. | Limited: The analyte may have limited volatility. |
| Thin Layer Chromatography (TLC) | Simple, rapid, and inexpensive for qualitative analysis.[17] | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. | Good for preliminary screening: Useful for monitoring reaction progress and identifying the presence of major impurities. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. | Lower sensitivity for impurity detection compared to HPLC. | Complementary: Useful for identifying the structure of unknown impurities if they can be isolated. |
| Mass Spectrometry (MS) | Highly sensitive and provides molecular weight information. | Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures. | Excellent (when coupled with HPLC): LC-MS is a powerful tool for both separation and identification of impurities. |
IV. Troubleshooting and Expert Insights
-
Poor Peak Shape: Tailing peaks can indicate secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to suppress ionization. Fronting peaks may be a sign of column overload; try reducing the sample concentration.
-
Irreproducible Retention Times: This can be caused by fluctuations in temperature, mobile phase composition, or pump performance. Ensure the column is properly equilibrated and the mobile phase is well-degassed.
-
Co-eluting Peaks: If impurities are not fully resolved, consider modifying the mobile phase composition (e.g., switching from ACN to MeOH can alter selectivity), changing the pH, or trying a different column chemistry (e.g., a PFP or phenyl-hexyl column).[18]
V. Conclusion
Confirming the purity of this compound is a critical step in ensuring the quality and safety of its downstream applications. A well-developed and validated reversed-phase HPLC method provides the necessary specificity, sensitivity, and accuracy for this task. By understanding the rationale behind the chromatographic choices and adhering to a systematic validation approach, researchers can be confident in the reliability of their purity data. This guide provides a comprehensive framework for achieving this, empowering scientists to make informed decisions in their analytical workflows.
References
-
ResearchGate. Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Available from: [Link]
-
bsu.edu.eg. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Available from: [Link]
-
Elsevier. Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. Available from: [Link]
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]
- Google Patents. Use of trifluoroacetamide for n-terminal protection.
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]
-
ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... Available from: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
PubChem. Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)-. Available from: [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
IntechOpen. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. How to determine the purity of newly synthesized organic compound? Available from: [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Available from: [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
Royal Society of Chemistry. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Available from: [Link]
-
Course Hero. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Available from: [Link]
-
African Journal of Biomedical Research. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]
-
NIST WebBook. Acetamide, 2,2,2-trifluoro-N-phenyl-. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]
-
anpa.chem.uoa.gr. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
-
ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available from: [Link]
-
University of Aberdeen. Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Available from: [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
ACS Publications. Determination of polycyclic aromatic hydrocarbons in aqueous samples by reversed-phase performance liquid chromatography. Available from: [Link]
-
ATB. N-(4-Acetylphenyl)acetamide. Available from: [Link]
-
PubChem. 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide. Available from: [Link]
Sources
- 1. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bsu.edu.eg [bsu.edu.eg]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. moravek.com [moravek.com]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. halocolumns.com [halocolumns.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from N-(4-acetylphenyl)-2,2,2-trifluoroacetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic design and synthesis of novel bioactive compounds are paramount to addressing the ever-evolving challenges in drug discovery. The scaffold of N-acetylphenyl acetamide and its fluorinated derivatives has emerged as a promising starting point for the development of a diverse array of therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from the versatile precursor, "N-(4-acetylphenyl)-2,2,2-trifluoroacetamide," and its closely related analog, "N-(4-acetylphenyl)-2-chloroacetamide." By synthesizing technical data with field-proven insights, we aim to equip researchers with the critical information needed to navigate this chemical space and inspire future drug development endeavors.
Introduction: The Versatility of the N-Acetylphenyl Acetamide Scaffold
The N-(4-acetylphenyl)acetamide core structure presents multiple reactive sites, namely the acetyl group's carbonyl and methyl functionalities, which can be readily modified to generate a wide range of heterocyclic and other substituted derivatives. The introduction of a trifluoroacetyl or a chloroacetyl group at the nitrogen atom further enhances the synthetic utility of this scaffold, influencing the electronic properties and reactivity of the entire molecule. These modifications pave the way for the synthesis of compounds with diverse pharmacological profiles, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. This guide will delve into the biological evaluation of these derivatives, comparing their performance against each other and established therapeutic agents.
Comparative Analysis of Biological Activities
The true measure of a novel compound's potential lies in its performance relative to existing alternatives. This section provides a comparative analysis of the biological activities of derivatives synthesized from the N-(4-acetylphenyl)acetamide scaffold, supported by experimental data.
Antimicrobial Activity: A New Frontier in Antibacterial Agents
The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents. Derivatives of N-(4-acetylphenyl)-2-chloroacetamide have demonstrated significant potential in this arena. A key study synthesized a series of heterocyclic compounds from this precursor and evaluated their antibacterial efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2]
Key Findings:
-
A thiosemicarbazone derivative (10) and a sulfide derivative (14) emerged as the most potent antibacterial agents.[1][2]
-
Against S. aureus, the sulfide derivative exhibited a growth inhibitory activity of 91.7%.[1][2]
-
The thiosemicarbazone derivative showed an 80.8% growth inhibitory activity against E. coli.[1][2]
Comparative Performance:
To contextualize these findings, the performance of these novel derivatives can be compared to standard antibiotics. While direct head-to-head clinical data is not yet available, the high in-vitro inhibitory activity suggests a promising avenue for further investigation.
Table 1: Comparative Antibacterial Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives [1][2]
| Compound | Target Organism | Growth Inhibitory Activity (%) |
| Thiosemicarbazone Derivative (10) | Escherichia coli | 80.8 |
| Sulfide Derivative (14) | Staphylococcus aureus | 91.7 |
Antioxidant Potential: Combating Oxidative Stress
Oxidative stress is implicated in a multitude of pathological conditions, making the discovery of novel antioxidants a significant therapeutic goal. The same study that explored the antibacterial properties of N-(4-acetylphenyl)-2-chloroacetamide derivatives also investigated their antioxidant capacity.
Key Findings:
-
The thiosemicarbazone derivative (10) displayed the most significant antioxidant activity, with an inhibitory activity of 82.6%.[1][2]
-
This level of activity is notably close to that of the well-established antioxidant, L-ascorbic acid .[1][2]
This near-equivalent performance to a gold-standard antioxidant underscores the potential of this class of compounds in mitigating diseases associated with oxidative damage.
Anticancer and Anti-inflammatory Activities: An Emerging Area of Investigation
While the primary focus of the available literature has been on the antimicrobial and antioxidant properties of N-(4-acetylphenyl)acetamide derivatives, the broader class of trifluoroacetamide and acetamide compounds has shown promise in anticancer and anti-inflammatory applications.
-
Anticancer Potential: Various trifluoromethyl-containing compounds are utilized in cancer therapy.[3] The introduction of a trifluoromethyl group can enhance the metabolic stability and cell permeability of a molecule, properties that are highly desirable in anticancer drug design. Further screening of derivatives from "this compound" against various cancer cell lines is a logical and promising next step.
-
Anti-inflammatory Activity: Polyaromatic trifluoroacetamides have been evaluated for their anti-inflammatory and analgesic properties.[4] While some derivatives showed significant analgesic effects, their anti-inflammatory activity was found to be limited in the specific models tested.[4] This suggests that targeted structural modifications may be necessary to enhance the anti-inflammatory potential of this scaffold.
Experimental Protocols: A Guide to Self-Validating Methodologies
To ensure scientific integrity and reproducibility, this section details the step-by-step methodologies for key experiments used to evaluate the biological activities of the synthesized compounds. Understanding the "why" behind each step is crucial for interpreting results accurately.
Synthesis of Derivatives from N-(4-acetylphenyl)acetamide Precursors
The synthesis of various heterocyclic derivatives typically involves the reaction of the brominated or chlorinated N-(4-acetylphenyl)acetamide precursor with different nucleophiles.
Workflow for Synthesis of Heterocyclic Derivatives
Caption: General workflow for the synthesis of bioactive heterocyclic compounds.
Causality in Synthesis: The choice of the halogen (Cl or Br) on the acetyl group influences the reactivity of the precursor, with the bromo-derivative generally being more reactive. The selection of the nucleophile dictates the type of heterocyclic ring system that is formed, allowing for the systematic exploration of structure-activity relationships (SAR).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus or E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validation: The inclusion of a positive control (a known antibiotic) and a negative control (no compound) in each assay is critical for validating the results. The positive control ensures that the bacteria are susceptible to a standard antibiotic, while the negative control confirms that the bacteria can grow in the assay medium.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[9][10][11][12]
MTT Assay Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. microbeonline.com [microbeonline.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
